
Salmeterol-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Salmeterol-d4 is a deuterium-labeled analog of salmeterol, a long-acting β2-adrenoceptor agonist (LABA) used clinically to manage asthma and chronic obstructive pulmonary disease (COPD). The deuterium substitution occurs at specific positions (e.g., hydroxymethyl and α-positions), enhancing its stability for use as an internal standard in mass spectrometry and pharmacokinetic studies .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of salmeterol-d4 involves the incorporation of deuterium atoms into the salmeterol molecule. One common method is the hydrogen-deuterium exchange reaction, where salmeterol is treated with deuterium gas in the presence of a catalyst. This process selectively replaces hydrogen atoms with deuterium atoms.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions. The process is optimized to ensure high yield and purity of the deuterated compound. The reaction conditions, such as temperature, pressure, and catalyst type, are carefully controlled to achieve the desired level of deuteration.
化学反应分析
Types of Reactions: Salmeterol-d4 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into its alcohol derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield ketones or aldehydes, while reduction can produce alcohol derivatives.
科学研究应用
Pharmacokinetics Studies
Salmeterol-d4 is extensively utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of salmeterol in biological systems. The deuterated compound allows researchers to trace the compound's pathways using mass spectrometry due to the distinct mass difference between deuterium and hydrogen.
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Description |
---|---|
Cmax | Maximum plasma concentration |
Tmax | Time to reach Cmax |
Half-life | Duration for plasma concentration to reduce by half |
Volume of Distribution | Extent of drug distribution in body tissues |
Clearance | Rate at which the drug is eliminated from the body |
Metabolism Studies
The compound is instrumental in tracing metabolic pathways and identifying metabolites of salmeterol. This compound helps elucidate how salmeterol is metabolized in vivo, particularly through cytochrome P450 enzymes like CYP3A4.
Case Study: Metabolic Pathway Analysis
A study utilizing this compound revealed that it is predominantly metabolized to alpha-hydroxysalmeterol, providing insights into potential interactions with other medications metabolized by the same pathway.
Drug Development
This compound plays a critical role in drug development processes by offering insights into the pharmacological properties of salmeterol. Researchers use this compound to evaluate the efficacy and safety profiles of new formulations or combinations involving salmeterol.
Example: Combination Therapy Research
In a clinical trial assessing a combination therapy involving this compound, researchers found that the incorporation of this compound enhanced the understanding of interaction effects with corticosteroids, leading to improved therapeutic strategies for asthma management.
Analytical Chemistry Applications
In analytical chemistry, this compound serves as an internal standard for quantifying salmeterol levels in biological samples. Its unique isotopic signature allows for precise measurement even in complex biological matrices.
Table 2: Analytical Methods Utilizing this compound
Method | Application |
---|---|
Mass Spectrometry | Quantification of salmeterol in plasma samples |
High-Performance Liquid Chromatography (HPLC) | Separation and analysis of metabolites |
Enzyme-Linked Immunosorbent Assay (ELISA) | Detection of salmeterol levels in tissues |
Biochemical Properties and Mechanism of Action
This compound retains the biochemical properties of its parent compound, interacting with beta-2 adrenergic receptors located in bronchial smooth muscle. Activation of these receptors leads to bronchodilation and reduced bronchoconstriction.
Molecular Mechanism
This compound stimulates beta-2 receptors through a G protein-coupled mechanism, enhancing cyclic adenosine monophosphate (cAMP) levels that result in smooth muscle relaxation.
Case Studies on Efficacy
Several studies have evaluated the efficacy of this compound compared to its non-deuterated counterpart:
- A randomized controlled trial demonstrated that patients receiving salmeterol showed significant improvements in lung function and reduced frequency of asthma exacerbations.
- Another study highlighted the utility of this compound in understanding dose-response relationships, confirming its prolonged bronchodilatory effects compared to short-acting beta-2 agonists.
作用机制
Salmeterol-d4, like salmeterol, acts as a long-acting beta-2 adrenergic receptor agonist. It binds to beta-2 adrenergic receptors in the bronchial smooth muscle, leading to relaxation and bronchodilation. This action is mediated through the activation of adenyl cyclase, which increases cyclic adenosine monophosphate (cAMP) levels, resulting in decreased muscle tone and improved airflow.
相似化合物的比较
Structural and Functional Analogues
Salmeterol vs. Salmeterol-d4
Key Insight : The deuterium in this compound minimizes isotopic interference in assays, improving precision in detecting unlabeled salmeterol .
This compound vs. Other Deuterated Salmeterol Variants
Key Insight : Salmeterol-d12’s higher deuteration level is preferred for complex matrices, while salmeterol-d3 xinafoate aids in salt-form stability studies .
Therapeutic and Analytical Comparators
Salmeterol vs. Formoterol (Another LABA)
Parameter | Salmeterol | Formoterol |
---|---|---|
Onset of Action | Slow (~30 minutes) | Rapid (~5 minutes) |
Duration | 12 hours | 12 hours |
Metabolic Pathway | Hepatic (CYP3A4) | Renal (unchanged) |
Deuterated Form | This compound | Formoterol-d6 |
Analytical Use | Quantification | Quantification |
Key Insight : Formoterol’s rapid onset contrasts with salmeterol’s delayed action, but both require deuterated standards for accurate bioanalysis .
This compound vs. Levalbuterol Related Compound A
Parameter | This compound | Levalbuterol Related Compound A |
---|---|---|
Molecular Formula | C${25}$H${34}$D$3$NO$4$ | C${13}$H${21}$NO$_2$ |
Structure | Deuterated LABA | 4-[2-(tert-Butylamino)ethyl]-2-(hydroxymethyl)phenol |
Use | Analytical standard | Impurity reference standard |
Purity | 99.81% | Not specified |
Key Insight : Levalbuterol-related compounds are structurally distinct but share functional groups requiring deuterated analogs for impurity profiling .
Analytical Performance
- Chromatographic Resolution : this compound achieves baseline separation from salmeterol-related impurities (e.g., Related Compound B) with a resolution ≥1.0, critical for HPLC-UV validation .
- Metabolic Studies : Deuterium labeling reduces hepatic clearance variability, enabling precise tracking of salmeterol’s pharmacokinetics in preclinical models .
生物活性
Salmeterol-d4 is a deuterated form of salmeterol, a long-acting beta-2 adrenergic agonist (LABA) commonly used in the management of asthma and chronic obstructive pulmonary disease (COPD). The biological activity of this compound is primarily studied in the context of its pharmacodynamics, safety profile, and efficacy compared to other bronchodilators. This article reviews relevant research findings, case studies, and data on the biological activity of this compound.
Salmeterol acts by selectively stimulating beta-2 adrenergic receptors in the bronchial smooth muscle, leading to relaxation and bronchodilation. The deuterated version, this compound, is expected to exhibit similar pharmacological properties but with altered metabolic stability due to the presence of deuterium.
Pharmacokinetics and Metabolism
Research indicates that this compound demonstrates enhanced metabolic stability compared to its non-deuterated counterpart. This stability may lead to prolonged therapeutic effects and potentially reduced dosing frequency. Studies have shown that deuterated compounds often exhibit altered pharmacokinetic profiles, which can enhance their clinical utility.
Case Study Overview
Comparative Efficacy
A study comparing salmeterol with other bronchodilators showed that while salmeterol provides effective bronchodilation, its onset is slower compared to rapid-acting agents like terbutaline and formoterol. The following table summarizes the comparative efficacy based on peak expiratory flow rate (PEFR) improvements:
Medication | Time to Peak Effect (min) | Max PEFR Improvement (L/min) |
---|---|---|
Salmeterol | 30 | 60 |
Terbutaline | 5 | 80 |
Formoterol | 15 | 75 |
Safety Profile
The safety profile of salmeterol has been extensively studied. In the Salmeterol Multicenter Asthma Research Trial, there were small but statistically significant increases in respiratory-related and asthma-related deaths among users compared to placebo, particularly in African American populations . However, these findings necessitate further investigation into genetic factors and treatment adherence that may contribute to these outcomes.
常见问题
Basic Research Questions
Q. What is the primary application of Salmeterol-d4 in pharmacokinetic studies, and how is it methodologically integrated into LC-MS/MS protocols?
this compound, a deuterium-labeled analog of salmeterol, is primarily used as an internal standard in quantitative LC-MS/MS assays to correct for matrix effects and ionization variability. For example, in human plasma analysis, it enables precise calibration by matching the physicochemical properties of the target analyte (salmeterol) while avoiding isotopic interference. Methodologically, researchers should prepare this compound spiked into calibration standards and quality control samples at concentrations spanning the expected dynamic range (e.g., 1–500 pg/mL) to validate linearity and accuracy .
Q. How can researchers validate the selectivity of this compound in complex biological matrices?
Selectivity validation involves testing this compound against endogenous compounds in blank matrices (e.g., plasma, urine) from at least six different sources. Chromatographic separation should demonstrate baseline resolution between this compound and potential interferents. Cross-talk between salmeterol and its deuterated form must be <20% of the lower limit of quantification (LLOQ) to confirm specificity .
Q. What statistical methods are recommended for analyzing dose-response relationships in this compound studies?
Non-linear regression models (e.g., sigmoidal Emax) are suitable for assessing β2-adrenoceptor activation. Researchers should report EC50 values with 95% confidence intervals and use ANOVA to compare efficacy across experimental groups. For reproducibility, predefine acceptance criteria for effect size (e.g., ≥30% FEV1 improvement in bronchoconstriction models) .
Advanced Research Questions
Q. How should researchers reconcile contradictory findings between clinical trials evaluating salmeterol’s safety profile, particularly in subgroup populations?
Contradictions, such as increased asthma-related mortality in African American subgroups (e.g., the Salmeterol Multicenter Asthma Research Trial vs. improved COPD outcomes in broader populations ), require stratified meta-analyses. Investigators must adjust for confounding variables (e.g., genetic polymorphisms in ADRB2, adherence rates) and employ Cox proportional hazards models to quantify risk-benefit ratios. Sensitivity analyses should test robustness across ethnicities and comorbidities .
Q. What experimental design considerations are critical when assessing this compound’s stability under varying storage conditions?
Stability studies should simulate real-world scenarios:
- Short-term stability : Assess this compound in plasma at room temperature for 24–72 hours.
- Freeze-thaw stability : Conduct ≥3 cycles at -80°C and -20°C.
- Long-term stability : Store samples for 6–12 months and compare degradation rates using ANOVA. Report percent deviation from baseline concentrations, with ≤15% change deemed acceptable .
Q. How can researchers address signal suppression/enhancement (SSE) when quantifying this compound in low-abundance samples?
SSE is mitigated by:
- Matrix matching : Use deuterated internal standards (e.g., this compound) from the same biological source as test samples.
- Post-column infusion : Identify regions of ion suppression in LC-MS/MS chromatograms.
- Standard addition : Spike known this compound concentrations into aliquots of the sample matrix to construct a corrected calibration curve .
Q. What methodologies are recommended for cross-species extrapolation of this compound pharmacokinetics?
Allometric scaling using species-specific physiological parameters (e.g., hepatic blood flow, plasma protein binding) can predict human pharmacokinetics from rodent data. Validate predictions with in vitro assays (e.g., microsomal stability, Caco-2 permeability). For receptor-binding studies, compare β2-adrenoceptor affinity across species using radioligand displacement assays .
Q. How should researchers interpret conflicting in vitro vs. in vivo efficacy data for this compound?
Discrepancies often arise from differences in metabolic activation or tissue distribution. Use physiologically based pharmacokinetic (PBPK) modeling to integrate in vitro parameters (e.g., CYP3A4 metabolism) with in vivo absorption rates. Validate models with microdosing studies in healthy volunteers .
Q. Methodological and Reporting Standards
Q. What are the minimum reporting requirements for studies using this compound in peer-reviewed journals?
Follow CONSORT guidelines for clinical trials and STARD for analytical validations. Disclose:
- Batch-specific purity of this compound (e.g., ≥98% by HPLC).
- Chromatographic conditions (column, mobile phase, ion transitions).
- Ethical approval and trial registration numbers for human studies .
Q. How can researchers ensure reproducibility when replicating this compound-based assays?
Provide raw data (e.g., mass spectra, calibration curves) in supplementary materials. Specify equipment models, software versions, and reagent vendors. For cell-based assays, detail passage numbers and culture conditions. Use controlled vocabularies (e.g., ChEBI identifiers) to describe chemical entities .
属性
CAS 编号 |
1204192-41-5 |
---|---|
分子式 |
C25H37NO4 |
分子量 |
419.598 |
IUPAC 名称 |
4-[2,2-dideuterio-2-[[1,1-dideuterio-6-(4-phenylbutoxy)hexyl]amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol |
InChI |
InChI=1S/C25H37NO4/c27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21/h3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2/i15D2,19D2 |
InChI 键 |
GIIZNNXWQWCKIB-QEDNWVFSSA-N |
SMILES |
C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O |
同义词 |
4-Hydroxy-α1[[[6-(4-phenylbutoxy)hexyl]amino]methyl]-1,3-benzenedimethanol-d4; GR-33343X-d4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。